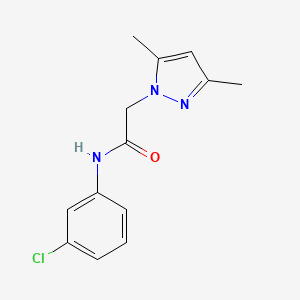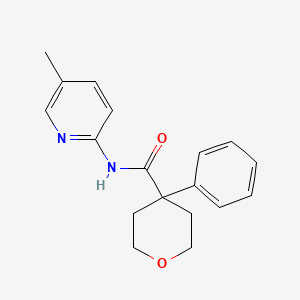
N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, also known as CPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit potent analgesic and anti-inflammatory properties.
Mecanismo De Acción
N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide exerts its therapeutic effects through the inhibition of COX and lipoxygenase enzymes. Specifically, it binds to the active site of these enzymes and prevents their activity, thereby reducing the production of pro-inflammatory mediators. This leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been found to exhibit a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in lab experiments is its potent analgesic and anti-inflammatory effects. This makes it a useful tool for studying the mechanisms of pain and inflammation. However, one of the limitations of using N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of COX and lipoxygenase enzymes. Another area of interest is the investigation of the potential use of N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in the treatment of other inflammatory and pain-related conditions such as arthritis and neuropathic pain. Additionally, the development of N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide-based drug delivery systems could improve its therapeutic efficacy and reduce its potential toxicity.
Métodos De Síntesis
N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylpyrazole with 3-chlorobenzoyl chloride, followed by the reaction with ethyl acetate in the presence of sodium hydroxide. The final product is obtained through purification and crystallization techniques.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been extensively studied for its potential use in the treatment of various inflammatory and pain-related conditions. It has been found to exhibit potent analgesic and anti-inflammatory effects through its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory mediators such as prostaglandins. N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been found to inhibit the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes, another class of pro-inflammatory mediators.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9-6-10(2)17(16-9)8-13(18)15-12-5-3-4-11(14)7-12/h3-7H,8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYMIHLNCXYQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Chlorophenyl)sulfanylmethyl]-5-(4-methylthiadiazol-5-yl)-1,2,4-oxadiazole](/img/structure/B7480644.png)

![N-[4-(thiadiazol-4-yl)phenyl]acetamide](/img/structure/B7480658.png)
![N'-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide](/img/structure/B7480662.png)
![4-[[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzamide](/img/structure/B7480663.png)

![N-benzylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7480681.png)



![2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide](/img/structure/B7480706.png)


